1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one
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Overview
Description
1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one is an organic compound with the molecular formula C13H16OS This compound features a cyclopropyl group attached to a thioether linkage, which is further connected to a 2,5-dimethylphenyl group
Preparation Methods
The synthesis of 1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with 2,5-dimethylthiophenol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the phenyl ring, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives .
Scientific Research Applications
1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its structural features make it a candidate for drug design and discovery.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one involves its interaction with specific molecular targets. The thioether linkage and cyclopropyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: This compound features a fluorophenyl group instead of a dimethylphenyl group, leading to different chemical and biological properties.
1-Cyclopropyl-2-((2,4-dimethylphenyl)thio)ethan-1-one: The position of the methyl groups on the phenyl ring can influence the compound’s reactivity and interactions.
1-Cyclopropyl-2-((2,5-dimethoxyphenyl)thio)ethan-1-one: The presence of methoxy groups can alter the compound’s electronic properties and its behavior in chemical reactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C13H16OS |
---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
1-cyclopropyl-2-(2,5-dimethylphenyl)sulfanylethanone |
InChI |
InChI=1S/C13H16OS/c1-9-3-4-10(2)13(7-9)15-8-12(14)11-5-6-11/h3-4,7,11H,5-6,8H2,1-2H3 |
InChI Key |
NVRQJAMJIXTLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)C2CC2 |
Origin of Product |
United States |
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